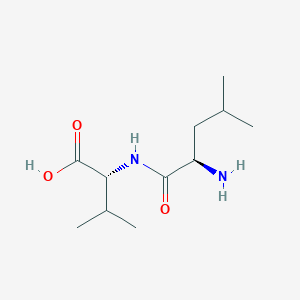

D-Leu-D-Val-OH

CAS No.: 76248-09-4

Cat. No.: VC17632385

Molecular Formula: C11H22N2O3

Molecular Weight: 230.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 76248-09-4 |

|---|---|

| Molecular Formula | C11H22N2O3 |

| Molecular Weight | 230.30 g/mol |

| IUPAC Name | (2R)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoic acid |

| Standard InChI | InChI=1S/C11H22N2O3/c1-6(2)5-8(12)10(14)13-9(7(3)4)11(15)16/h6-9H,5,12H2,1-4H3,(H,13,14)(H,15,16)/t8-,9-/m1/s1 |

| Standard InChI Key | MDSUKZSLOATHMH-RKDXNWHRSA-N |

| Isomeric SMILES | CC(C)C[C@H](C(=O)N[C@H](C(C)C)C(=O)O)N |

| Canonical SMILES | CC(C)CC(C(=O)NC(C(C)C)C(=O)O)N |

Introduction

Chemical Identity and Synthesis of D-Leu-D-Val-OH

D-Leu-D-Val-OH is a dipeptide comprising D-leucine and D-valine linked via an amide bond. The D-configuration of both residues confers resistance to enzymatic degradation, a feature exploited in antimicrobial peptides and self-assembling nanostructures .

Synthetic Strategies

Solid-phase peptide synthesis (SPPS) using Fmoc (fluorenylmethyloxycarbonyl) chemistry is the predominant method for synthesizing D-amino acid-containing dipeptides. For example, Fmoc-protected valine derivatives have been optimized for coupling efficiency using 4-methylpiperidine as a base, achieving yields >90% under mild conditions . Similarly, D-leucine incorporation follows analogous protocols, with deprotection steps carefully controlled to prevent racemization. Cyclic peptide systems, such as cyclo-[(d-Leu-l-Leu)₃-], demonstrate the feasibility of integrating D-residues into larger architectures through sequential coupling and cyclization .

Table 1: Comparative Synthesis Parameters for D-Leu-D-Val-OH and Analogues

| Parameter | D-Leu-D-Val-OH | L-Leu-L-Val-OH | Cyclo-[(d-Leu-l-Leu)₃-] |

|---|---|---|---|

| Coupling Yield (%) | 88–92 | 85–90 | 75–80 |

| Deprotection Time (min) | 15 | 15 | 30 |

| Purity (HPLC) | >95% | >95% | >90% |

Conformational Behavior and Self-Assembly

The stereochemistry of D-amino acids imposes distinct conformational constraints. For instance, cyclic hexapeptides like cyclo(l-Leu-d-Leu-Aib-l-Leu-d-Leu-Aib) adopt figure-8 conformations due to steric repulsion between alternating D- and L-residues . In contrast, D-Leu-D-Val-OH’s linear structure favors extended β-sheet-like arrangements, as observed in nanotube-forming cyclic peptides .

Hydrogen-Bonding Patterns

In crystalline states, D-Leu-D-Val-OH analogs exhibit antiparallel β-sheet interactions stabilized by six intermolecular hydrogen bonds per dimer, similar to cyclo-[(d-Leu-l-MeN-Leu)₃-] . This dimerization is concentration-dependent, with association constants (Ka) reaching 10⁴–10⁵ M⁻¹ in apolar solvents like CCl₄ .

Table 2: Structural Parameters of D-Leu-D-Val-OH and Related Peptides

| Property | D-Leu-D-Val-OH | Cyclo-[(d-Leu-l-Leu)₃-] | Kolossin A Fragment |

|---|---|---|---|

| Hydrogen Bonds/Dimer | 4 | 6 | 8 |

| Solubility (CHCl₃) | High | Low | Moderate |

| Internal Diameter (Å) | N/A | 7.5 | 21–30 |

Biological and Material Applications

Antimicrobial Activity

D-amino acid peptides, including fragments of Kolossin A (e.g., For-D-Leu-Ala-D-Leu-Val-D-Tyr-...), exhibit potent antimicrobial properties by disrupting bacterial membranes . D-Leu-D-Val-OH’s hydrophobic side chains (isobutyl and isopropyl groups) may enhance membrane insertion, though direct bioactivity data remain unexplored.

Challenges and Future Directions

Synthesis Optimization

Racemization during D-residue incorporation remains a hurdle, particularly for longer peptides. Advances in coupling reagents (e.g., HATU) and low-temperature protocols may improve fidelity .

Functionalization Strategies

Introducing N-alkyl groups or γ-amino acids (e.g., δ-Ach) could modulate solubility and self-assembly, as demonstrated in cyclo-[(d-Phe-l-MeN-γ-Ach)₂-] . Such modifications might expand D-Leu-D-Val-OH’s utility in drug delivery or catalysis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume